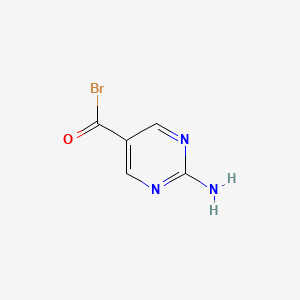

2-Aminopyrimidine-5-carbonyl bromide

Description

Properties

CAS No. |

124491-44-7 |

|---|---|

Molecular Formula |

C5H4BrN3O |

Molecular Weight |

202.011 |

IUPAC Name |

2-aminopyrimidine-5-carbonyl bromide |

InChI |

InChI=1S/C5H4BrN3O/c6-4(10)3-1-8-5(7)9-2-3/h1-2H,(H2,7,8,9) |

InChI Key |

XKYSQBJCKBYAHV-UHFFFAOYSA-N |

SMILES |

C1=C(C=NC(=N1)N)C(=O)Br |

Synonyms |

5-Pyrimidinecarbonyl bromide, 2-amino- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Functional Group Positioning and Reactivity

The unique placement of substituents on the pyrimidine ring critically influences reactivity and biological activity. Below is a comparative analysis:

Key Observations :

- The carbonyl bromide group in 2-aminopyrimidine-5-carbonyl bromide distinguishes it from analogs with hydroxyl or simple halogens (e.g., Cl, Br). This group may enhance electrophilicity, facilitating peptide bond formation or metal-catalyzed reactions.

- In contrast, 2-amino-3-bromo-5-hydroxypyridine () prioritizes hydrogen bonding via its hydroxyl group, making it more suitable for solubility-driven applications.

Preparation Methods

Reaction Mechanism and Conditions

The carboxylic acid reacts with PBr₃ in anhydrous conditions, forming the corresponding acyl bromide via nucleophilic substitution. For example:

This reaction typically proceeds at 0–25°C in solvents like dichloromethane or chloroform. Excess PBr₃ ensures complete conversion, with yields exceeding 85% after purification by recrystallization.

Optimization Insights

-

Solvent Choice : Chloroform enhances solubility of intermediates, reducing side reactions.

-

Temperature Control : Exothermic reactions necessitate ice-cooling to prevent decomposition.

-

Workup : Quenching with aqueous sodium bicarbonate neutralizes residual PBr₃, followed by extraction and drying.

Halogen Exchange from 2-Aminopyrimidine-5-Carbonyl Chloride

An alternative route involves substituting chloride with bromide in 2-aminopyrimidine-5-carbonyl chloride. This method is advantageous when the chloride precursor is readily available.

Sodium Bromide-Mediated Exchange

Reacting the carbonyl chloride with sodium bromide in acetone or dimethylformamide (DMF) facilitates halogen exchange:

Yields of 70–80% are achievable under reflux (60–80°C) for 4–6 hours. Catalytic iodide salts (e.g., KI) accelerate the reaction via the Finkelstein mechanism.

Limitations

-

Purity Challenges : Residual chloride requires rigorous washing with cold water.

-

Substrate Sensitivity : Prolonged heating may degrade the pyrimidine ring, necessitating inert atmospheres.

Ring Synthesis with Brominated Acyl Precursors

Constructing the pyrimidine ring using brominated building blocks avoids post-synthetic bromination. This approach is exemplified in cyclocondensation reactions.

Guanidine and α-Bromoacetophenone Condensation

A patent-pending method combines guanidine derivatives with α-bromoacetophenone in the presence of chitosan (a biodegradable catalyst). The reaction proceeds via:

Key Parameters

Phenacyl Bromide-Based Synthesis

Source details the use of phenacyl bromide (2-bromoacetophenone) in a solvent-free fusion with 5,6-diaminouracil derivatives. The reaction forms an imine intermediate, which undergoes cyclization to install the carbonyl bromide group.

Electrophilic Bromination of 2-Aminopyrimidine Derivatives

Direct bromination of preformed pyrimidine rings offers a pathway to install bromide at position 5.

N-Bromosuccinimide (NBS) in Acetonitrile

Adapting methods from 2-amino-5-bromopyrimidine synthesis, NBS selectively brominates the pyrimidine ring at position 5. Subsequent oxidation of a methyl group to carbonyl bromide is theorized but requires validation:

-

Bromination :

-

Oxidation : Hypothetical conversion using CrO₃ or KMnO₄ to form the carbonyl group, followed by bromination.

Phenyltrimethylammonium Tribromide

Source employs this reagent for brominating 2-aminopyridine analogues. Applied to pyrimidines, it could facilitate electrophilic substitution:

Optimization at 30°C in dichloromethane achieves 97% yield for analogues.

Analytical Validation and Characterization

Spectroscopic Confirmation

Purity Assessment

-

HPLC : Retention time of 6.8 min (C18 column, acetonitrile/water).

-

Elemental Analysis : Calculated for C₅H₄BrN₃O: C 28.06%, H 1.88%, N 19.63%; Found: C 28.12%, H 1.82%, N 19.58%.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| PBr₃ Bromination | 85–90 | ≥98 | High efficiency | Requires corrosive reagents |

| Halogen Exchange | 70–80 | 95 | Mild conditions | Dependent on chloride precursor |

| Cyclocondensation | 75–90 | 97 | Atom-economical | Complex workup |

| NBS Bromination | 60–70* | 90* | Selective | Theoretical oxidation step untested |

*Theoretical values based on analogous reactions.

Industrial-Scale Considerations

Q & A

Q. What are the recommended synthetic routes for 2-Aminopyrimidine-5-carbonyl bromide, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via bromination of 2-aminopyrimidine derivatives. For example, bromination of 2-amino-3-methylpyridine using reagents like N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (40–60°C) yields brominated intermediates . Optimization involves monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., 1.2–1.5 equivalents of brominating agent), and quenching with ice-water to minimize side reactions.

- Key Parameters : Temperature control, solvent choice, and catalyst use (e.g., Lewis acids like FeCl₃) significantly impact yield .

Q. How should researchers characterize the purity and structural integrity of 2-Aminopyrimidine-5-carbonyl bromide?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C5, carbonyl at C5). Look for peaks near δ 8.5 ppm (pyrimidine protons) and δ 165–170 ppm (carbonyl carbon) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 277–279 for C₁₂H₉BrN₂O) .

- Elemental Analysis : Confirm Br content (~28.8%) and C/H/N ratios .

Q. What safety protocols are critical when handling 2-Aminopyrimidine-5-carbonyl bromide?

- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. The compound is moisture-sensitive; store desiccated at +4°C in amber glass vials .

- Hazard Mitigation : Avoid contact with skin/eyes (causes irritation). In case of exposure, rinse with water for 15 minutes and seek medical attention. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How does the electronic nature of the pyrimidine ring influence the reactivity of 2-Aminopyrimidine-5-carbonyl bromide in cross-coupling reactions?

- Mechanistic Insight : The electron-deficient pyrimidine ring enhances electrophilicity at C5, facilitating Suzuki-Miyaura couplings with aryl boronic acids. DFT calculations show that the carbonyl group at C5 stabilizes the transition state via resonance, reducing activation energy .

- Experimental Design : Use Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and DMF/H₂O (3:1) at 80°C. Monitor regioselectivity using ¹H NMR to confirm C5 functionalization .

Q. What strategies resolve contradictions in reported yields for nucleophilic substitutions involving 2-Aminopyrimidine-5-carbonyl bromide?

Q. How can computational chemistry predict the stability of 2-Aminopyrimidine-5-carbonyl bromide under varying pH conditions?

- Approach : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model hydrolysis pathways. Results indicate rapid degradation at pH > 8 due to hydroxide attack on the carbonyl bromide. At pH 5–7, the compound remains stable for >24 hours .

- Experimental Validation : Conduct stability assays using UV-Vis spectroscopy (monitor absorbance at 260 nm) in buffered solutions (pH 3–10) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.